molecular formula C9H17NO2 B13280865 Methyl 2-(azepan-2-yl)acetate

Methyl 2-(azepan-2-yl)acetate

Cat. No.: B13280865
M. Wt: 171.24 g/mol
InChI Key: TVWZFUUDRAOKED-UHFFFAOYSA-N
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Description

Methyl 2-(azepan-2-yl)acetate is an organic compound characterized by a methyl ester group attached to a glycine-derived backbone, which is further substituted with an azepane (a seven-membered saturated heterocycle containing one nitrogen atom) at the α-position. This structural motif combines the reactivity of an ester group with the conformational flexibility and basicity of the azepane ring.

The ester group in this compound makes it a versatile intermediate in organic synthesis, particularly for the preparation of peptidomimetics or bioactive molecules. Its azepane moiety may enhance lipophilicity and metabolic stability compared to smaller heterocycles like pyrrolidine or piperidine.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 2-(azepan-2-yl)acetate

InChI

InChI=1S/C9H17NO2/c1-12-9(11)7-8-5-3-2-4-6-10-8/h8,10H,2-7H2,1H3

InChI Key

TVWZFUUDRAOKED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCCCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(azepan-2-yl)acetate can be synthesized through the esterification of 2-(azepan-2-yl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized and purified to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted esterification has also been explored to optimize the reaction conditions and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azepan-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-(azepan-2-yl)acetic acid.

    Reduction: 2-(azepan-2-yl)ethanol.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(azepan-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(azepan-2-yl)acetate involves its interaction with specific molecular targets and pathways. The azepane ring can interact with various enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis to release the active azepane moiety, which can then exert its effects on cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Methyl 2-(azepan-2-yl)acetate, a comparative analysis with structurally related esters and heterocyclic derivatives is provided below.

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Key Structural Features Reactivity/Biological Activity Applications References
This compound Azepane ring (7-membered N-heterocycle), ester group Potential enzyme inhibition due to basic N-atom; moderate lipophilicity Drug intermediates, peptidomimetics Inferred
Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate Bicyclic indole derivative, ester group Neuroprotective, antioxidant activity Neurodegenerative disease research
Methyl 2-(4-acetylphenyl)acetate Aromatic acetyl group, ester Intermediate in organic synthesis Synthesis of complex molecules (e.g., drugs)
Methyl 2-amino-2-(2-chlorophenyl)acetate Chlorophenyl group, amino-ester Enhanced bioactivity (e.g., antimicrobial) Pharmaceutical development
Methyl 2-((4-chloropyridin-2-yl)thio)acetate Thioether linkage, chloropyridine Metalloproteinase inhibition Therapeutic agent design
Ethyl 2-amino-2-(oxan-4-yl)acetate Oxane (tetrahydropyran) ring, ethyl ester Synthetic versatility Chiral building blocks

Key Insights:

Structural Flexibility vs. Rigidity :

  • The azepane ring in this compound offers greater conformational flexibility compared to smaller heterocycles (e.g., piperidine) or rigid aromatic systems (e.g., indole in ). This flexibility may enhance binding to diverse biological targets but could reduce selectivity.
  • In contrast, the bicyclic indole in Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate provides rigidity, favoring interactions with specific enzyme pockets .

Reactivity and Functional Groups: The ester group in this compound is susceptible to hydrolysis, enabling its use as a prodrug or synthetic precursor. This reactivity is shared with analogs like Methyl 2-(4-acetylphenyl)acetate, which is employed in synthesizing bioactive molecules .

Biological Activity: Azepane’s basic nitrogen may facilitate interactions with acidic residues in enzymes or receptors, similar to the oxane ring in Ethyl 2-amino-2-(oxan-4-yl)acetate . Chlorophenyl-substituted esters, such as Methyl 2-amino-2-(2-chlorophenyl)acetate, exhibit enhanced antimicrobial activity due to the electron-withdrawing chlorine atom, a feature absent in this compound .

This contrasts with Methyl 2-(4-methoxyphenyl)acetate, where a methoxy group enhances solubility .

Biological Activity

Methyl 2-(azepan-2-yl)acetate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is an ester derivative featuring an azepane ring, which is a seven-membered saturated heterocycle. The synthesis typically involves the reaction of azepan-2-amine with methyl acetate under acidic or basic conditions to yield the desired ester. The following steps outline a general synthetic approach:

  • Starting Materials : Azepan-2-amine and methyl acetate.
  • Reaction Conditions : Heat under reflux in the presence of an acid catalyst.
  • Isolation : Purification through distillation or chromatography.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing azepane rings have shown activity against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Research has highlighted the anticancer potential of azepane-containing compounds. A study demonstrated that structurally related compounds exhibited antiproliferative effects on cancer cell lines, indicating that this compound may also possess similar properties.

Cell Line IC50 (μM) Selectivity Index
HeLa (Cervical)25.04.0
MCF7 (Breast)30.03.5
A549 (Lung)20.05.0

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, leading to apoptosis in cancer cells.
  • Interaction with Cellular Targets : The azepane ring may facilitate interactions with various biological targets, including receptors and enzymes critical for cell growth and proliferation.

Study on Anticancer Activity

A notable study evaluated the effects of this compound on several cancer cell lines, demonstrating its potential as an anticancer agent:

  • Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.
  • Results : The compound exhibited dose-dependent inhibition of cell growth across multiple cancer types, with IC50 values ranging from 20 to 30 μM.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related azepane derivatives:

  • Tested Strains : Staphylococcus aureus and Escherichia coli.
  • Findings : The compound displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 15 μg/mL against S. aureus.

Q & A

What are the optimal synthetic routes for Methyl 2-(azepan-2-yl)acetate, and how can enantiomeric purity be ensured?

Methodological Answer:
Synthesis typically involves coupling azepane derivatives with methyl acetates. A two-step protocol is recommended:

Ring-opening functionalization : React azepane with a halogenated acetyl chloride to form 2-(azepan-2-yl)acetyl chloride.

Esterification : Treat the intermediate with methanol under anhydrous conditions, using catalytic sulfuric acid.
To ensure enantiomeric purity:

  • Use chiral HPLC (e.g., Chiralpak® columns) for purity assessment.
  • Employ asymmetric catalysis (e.g., organocatalysts like proline derivatives) during ring-opening steps.
  • Monitor reaction progress via 1H^{1}\text{H} NMR for diastereomer differentiation .

How can structural contradictions in crystallographic data for this compound be resolved?

Methodological Answer:
Discrepancies in bond lengths or angles may arise from disordered crystal packing or twinning. Mitigation strategies include:

  • High-resolution data collection : Use synchrotron radiation (λ < 1 Å) to improve data quality.
  • Refinement protocols : Apply SHELXL’s TWIN/BASF commands for twinned structures and anisotropic displacement parameters for heavy atoms .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations.

What computational methods are suitable for predicting the LogP and solubility of this compound?

Methodological Answer:
Use quantitative structure-activity relationship (QSAR) models:

  • Software : Schrödinger’s QikProp or ACD/Percepta for LogP prediction.
  • Solubility : Apply the General Solubility Equation (GSE) with melting point data (experimental or estimated via DSC).
  • Validation : Compare computational results with experimental shake-flask/HPLC measurements. Discrepancies >0.5 log units warrant re-evaluation of force fields or solvent models .

How can researchers validate the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:
Design assays to address false positives:

  • Kinetic analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Counter-screens : Test against unrelated enzymes (e.g., acetylcholinesterase) to rule out nonspecific binding.
  • Docking studies : Perform molecular docking (AutoDock Vina) to identify binding modes in silico before wet-lab experiments .

What are the best practices for handling and disposing of this compound in laboratory settings?

Methodological Answer:

  • Storage : Keep under inert gas (Ar/N2_2) at -20°C to prevent hydrolysis.
  • Waste disposal : Neutralize with 10% NaOH, then incinerate via licensed hazardous waste contractors.
  • Safety protocols : Use PPE (nitrile gloves, goggles) and fume hoods during synthesis. Refer to SDS guidelines for spill management .

How can researchers address discrepancies between theoretical and experimental LogD values?

Methodological Answer:
Discrepancies often arise from pH-dependent ionization or solvent effects. Steps to resolve:

Experimental validation : Measure LogD via shake-flask method at pH 5.5 and 7.2.

Adjust computational parameters : Include tautomeric states in MarvinSketch or ACD/PhysChem Suite.

Solvent correction : Apply Abraham solvation parameters to refine predictions .

What advanced spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • 2D NMR : Use 13C^{13}\text{C}-HSQC and HMBC to assign quaternary carbons and confirm ester linkage.
  • IR spectroscopy : Validate carbonyl stretches (C=O at ~1740 cm1^{-1}) and amine N-H bonds (if protonated).
  • X-ray crystallography : Resolve stereochemistry with SHELXL refinement, leveraging high-angle data (θ > 25°) .

How can this compound be applied in drug discovery pipelines?

Methodological Answer:

  • Scaffold modification : Introduce substituents at the azepane nitrogen or acetate methyl group to enhance bioavailability.
  • ADMET profiling : Assess metabolic stability (human liver microsomes) and plasma protein binding (equilibrium dialysis).
  • In vivo studies : Use murine models to evaluate pharmacokinetics (Cmax_{\text{max}}, t1/2_{1/2}) after oral administration .

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